1-Cyclohexylcarbamoyl-5-fluorouracil
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Overview
Description
1-Cyclohexylcarbamoyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agentIt combines the active core of 5-fluorouracil with a cyclohexylcarbamoyl substituent, which enhances its ability to penetrate cells and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexylcarbamoyl-5-fluorouracil can be synthesized through several methods. One common approach involves the reaction of 5-fluorouracil with cyclohexyl isocyanate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions . Another method involves the reaction of 1-chloroformyl-5-fluorouracil with cyclohexylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylcarbamoyl-5-fluorouracil undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to release 5-fluorouracil and cyclohexylamine.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products
Hydrolysis: Produces 5-fluorouracil and cyclohexylamine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexylcarbamoyl-5-fluorouracil has several scientific research applications:
Mechanism of Action
1-Cyclohexylcarbamoyl-5-fluorouracil exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate, causing DNA damage and cell death . The compound also incorporates into RNA, disrupting RNA function and further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-Hexylcarbamoyl-5-fluorouracil: Another derivative of 5-fluorouracil with similar antineoplastic properties.
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil, used in the treatment of various cancers.
Uniqueness
1-Cyclohexylcarbamoyl-5-fluorouracil is unique due to its cyclohexylcarbamoyl substituent, which enhances its cellular uptake and stability compared to 5-fluorouracil . This modification allows for more effective delivery of the active drug to cancer cells, improving its therapeutic efficacy .
Properties
CAS No. |
56563-20-3 |
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Molecular Formula |
C11H14FN3O3 |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
N-cyclohexyl-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H14FN3O3/c12-8-6-15(11(18)14-9(8)16)10(17)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,17)(H,14,16,18) |
InChI Key |
MMOLXJSUVLEWLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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